1-Methyl-1,10-phenanthrolin-2(1H)-one
Overview
Description
1-Methyl-1,10-phenanthrolin-2(1H)-one, also known as MPO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a phenanthroline ring system. MPO is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and analytical chemistry.
Scientific Research Applications
DNA Binding and Biological Activity
1-Methyl-1,10-phenanthrolin-2(1H)-one derivatives have been studied for their interactions with DNA and biological activities. A study by Brodie, Collins, and Aldrich-Wright (2004) explored the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. These compounds demonstrated varying cytotoxicities and were found to intercalate with DNA, suggesting their potential in therapeutic applications (Brodie, Collins, & Aldrich-Wright, 2004).
Synthesis and Catalysis Applications
O'Neill and Helquist (1999) described a method for synthesizing substituted phenanthroline ligands, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, which have potential applications as ligands in metal-promoted reactions, such as asymmetric catalysis (O'Neill & Helquist, 1999).
Luminescent Properties
Yoshikawa et al. (2021) investigated the emission properties of monoprotonated 1,10-phenanthroline derivatives. Their study indicated that these compounds exhibit strong red-shifted emission, which is significant for applications in luminescence and light-emitting devices (Yoshikawa et al., 2021).
Interaction with Metal Ions
Huang et al. (2006) explored the interactions between diperoxovanadate and substituted phenanthroline, including 1-Methyl-1,10-phenanthrolin-2(1H)-one. Their findings contribute to understanding how these compounds can form stable complexes with metal ions, useful in coordination chemistry and sensor development (Huang, Cai, Yu, & Chen, 2006).
Versatile Building Blocks in Chemistry
Accorsi, Listorti, Yoosaf, and Armaroli (2009) highlighted that 1,10-phenanthroline and its derivatives, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, are versatile building blocks in organic, inorganic, and supramolecular chemistry, useful in creating luminescent materials and metal complexes (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Ionic Liquid Crystals and Fluorescence
Cardinaels et al. (2011) studied 1,10-phenanthrolinium derivatives, including 1-Methyl-1,10-phenanthrolin-2(1H)-one, for their potential in creating ionic liquid crystals. These compounds exhibited mesomorphic behavior and fluorescence, suggesting applications in material science and sensing technologies (Cardinaels, Lava, Goossens, Eliseeva, & Binnemans, 2011).
Crystal Structure Analysis
Akerboom, Elshout, Mutikainen, Fu, and Bouwman (2013) synthesized and characterized a Eu(III) coordination compound with 1-Methyl-1,10-phenanthrolin-2(1H)-one. The study provided insights into the crystal structure and luminescent properties of the compound, underscoring its potential in materials science and coordination chemistry (Akerboom, Elshout, Mutikainen, Fu, & Bouwman, 2013).
properties
IUPAC Name |
1-methyl-1,10-phenanthrolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-11(16)7-6-10-5-4-9-3-2-8-14-12(9)13(10)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWJXFNSQYESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393860 | |
Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,10-phenanthrolin-2(1H)-one | |
CAS RN |
31535-89-4 | |
Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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